4-Bromo-2-fluorobenzamide

Overview

Description

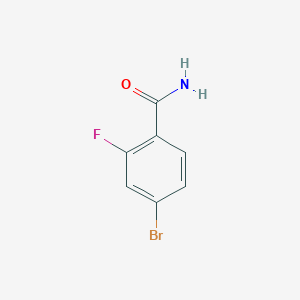

4-Bromo-2-fluorobenzamide is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and a fluorine atom at the second position. This compound is known for its use in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluorobenzamide can be synthesized from 4-bromo-2-fluorobenzonitrile. The process involves the hydrolysis of the nitrile group to form the amide. One common method includes the use of acidic alumina and methanesulfonic acid. The reaction mixture is heated to 120°C, and the nitrile is added in one portion. The mixture is then stirred for 30 minutes, cooled to room temperature, and poured into water .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce benzonic acids .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Bromo-2-fluorobenzamide exhibits cytotoxic properties against several cancer cell lines, making it a candidate for further investigation in oncology.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | |

| A549 (Lung Cancer) | 3.8 | |

| HeLa (Cervical Cancer) | 6.1 |

A study published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in cancer cells via caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for metabolic enzymes linked to cancer progression and inflammation. Notably, it inhibits Monoamine Oxidase B (MAO-B), which is relevant in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential for antibiotic development.

Biochemical Pathways Affected

The biochemical pathways influenced by this compound depend on the derivatives synthesized from it. For instance:

- Tricyclic Dihydroquinazolinones : These compounds may impact metabolic pathways related to obesity and energy expenditure.

- Cyclin-dependent Kinase Inhibitors : The compound is also utilized in synthesizing imidazole pyrimidine amides, which play a role in cell cycle regulation.

Study on Anticancer Efficacy

A significant study evaluated the anticancer effects of this compound on different cell lines, demonstrating its ability to inhibit tumor growth in xenograft models by targeting B-Raf-dependent pathways. The results indicated a substantial reduction in tumor size compared to controls.

Research on Inflammatory Diseases

Another area of investigation focuses on the compound's potential in treating inflammatory diseases. Studies have shown that it may inhibit Bruton's tyrosine kinase (Btk), leading to reduced inflammatory cytokine production in immune cells.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, its derivatives that act as cyclin-dependent kinase inhibitors interfere with the kinase activity, thereby regulating the cell cycle. The exact pathways and molecular interactions depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluorobenzaldehyde: Similar in structure but with an aldehyde group instead of an amide group.

4-Bromo-2-fluorobenzoic acid: Contains a carboxylic acid group instead of an amide group.

4-Bromo-2-fluorobenzonitrile: The precursor in the synthesis of 4-Bromo-2-fluorobenzamide, containing a nitrile group.

Uniqueness

This compound is unique due to its specific substitution pattern and functional group, which confer distinct reactivity and applications compared to its analogs. Its ability to act as a precursor for various biologically active compounds highlights its importance in chemical and pharmaceutical research .

Biological Activity

4-Bromo-2-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C7H6BrFNO

- Molecular Weight: 216.03 g/mol

- Structure: The compound features a benzamide structure with bromine and fluorine substituents, which enhance its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The compound can act as an inhibitor or modulator by binding to active or allosteric sites on these proteins, thereby influencing their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may be linked to its potential therapeutic effects in various diseases.

- Receptor Modulation: It can interact with receptor sites, affecting signal transduction pathways within cells.

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic properties against several cancer cell lines. Studies have reported IC50 values that demonstrate its effectiveness in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | |

| A549 (Lung Cancer) | 3.8 | |

| HeLa (Cervical Cancer) | 6.1 |

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic enzymes involved in cancer progression and inflammation.

- Example: Inhibition of MAO-B (Monoamine Oxidase B), which is relevant in neurodegenerative diseases.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on different cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Enzyme Interaction Study

Another study investigated the interaction of this compound with specific enzymes involved in drug metabolism. The results showed that the compound significantly inhibited CYP450 enzymes, which are crucial for drug metabolism, suggesting potential implications for drug-drug interactions .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide | Enzyme inhibitor; receptor modulator | Broader spectrum of activity |

| N-benzyl-4-bromo-2-fluorobenzamide | Moderate anticancer activity | Similar structure but different efficacy |

| 4-Bromo-2-chlorobenzamide | Less potent than fluorinated analogs | Chlorine less reactive than fluorine |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves amidation of 4-Bromo-2-fluorobenzoic acid derivatives. For example, 4-Bromo-2-fluorobenzoyl chloride can react with ammonia or amines under anhydrous conditions. Catalysts like HOBt/DCC in DMF at 0–5°C improve yields. High-purity intermediates such as 4-Bromo-2-fluorobenzyl bromide (CAS RN 76283-09-5) are critical for reproducibility, as noted in Kanto Reagents’ catalogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : The amide proton appears as a singlet (~δ 8.0 ppm), while the ortho-fluorine shows a ¹⁹F NMR peak near -110 ppm.

- IR Spectroscopy : The amide C=O stretch (~1650 cm⁻¹) confirms functional group integrity. Cross-referencing with NIST standard data ensures accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of this compound?

DFT methods like B3LYP with 6-311G** basis sets model HOMO-LUMO gaps and electrostatic potentials. The Colle-Salvetti correlation-energy formula (adapted for density functionals) validates computational results against experimental dipole moments from crystallography .

Q. How should researchers address crystallographic data contradictions (e.g., twinning) in this compound derivatives?

Use SHELXL’s TWIN and BASF commands to refine twinned crystals. For disordered atoms, refine occupancy ratios with restraints. Target R1 <5% and wR2 <10% for validation. SHELX protocols are benchmarked for halogenated aromatics .

Q. What strategies optimize regioselective functionalization of this compound?

- Suzuki-Miyaura Coupling : Protect the amide group (e.g., as tert-butyl carbamate) before using Pd(PPh₃)₄/K₂CO₃ in THF/water (3:1) at 80°C.

- Directing Effects : Bromo and fluorine groups guide electrophilic substitution. Kanto’s 4-Bromo-2-fluorobenzonitrile (CAS 114897-91-5) is a model substrate .

Q. How do substituent electronic effects influence bioactive derivative design?

Electron-withdrawing groups (e.g., -NO₂) at the para position enhance receptor binding via dipole interactions. Hammett σ values predict substituent effects, while docking studies (e.g., AutoDock Vina) guide optimization. Analogous benzamide derivatives on PubChem show improved IC₅₀ values with such modifications .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between computational and experimental data (e.g., bond lengths)?

- Benchmarking : Compare DFT-optimized geometries with X-ray crystallography. Adjust basis sets (e.g., add polarization functions) to improve accuracy.

- Error Analysis : Validate force fields against experimental torsion angles. SHELXL’s refinement tools help resolve outliers .

Q. What protocols ensure reproducibility in synthetic yields across labs?

- Standardized Reagents : Use certified intermediates (e.g., Kanto’s >95% purity 4-Bromo-2-fluorobenzyl cyanide).

- Reaction Monitoring : Track progress via LC-MS or in situ IR. Document solvent batch effects (e.g., anhydrous DMF vs. technical grade) .

Q. Methodological Notes

Properties

IUPAC Name |

4-bromo-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDRFCPNHLHNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378381 | |

| Record name | 4-Bromo-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-45-5 | |

| Record name | 4-Bromo-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.